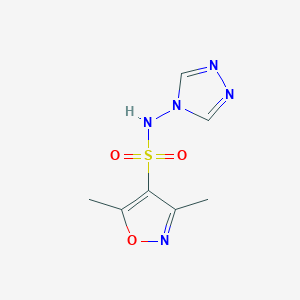
3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxazole ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the oxazole ring, and finally the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1,2,4-triazole: Shares the triazole ring but lacks the oxazole and sulfonamide groups.
1,2-oxazole-4-sulfonamide: Contains the oxazole and sulfonamide groups but lacks the triazole ring.
Uniqueness
The uniqueness of 3,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H9N5O3S |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
3,5-dimethyl-N-(1,2,4-triazol-4-yl)-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C7H9N5O3S/c1-5-7(6(2)15-10-5)16(13,14)11-12-3-8-9-4-12/h3-4,11H,1-2H3 |
InChI Key |
XSGSFFLVAMUJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12188219.png)
![6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B12188220.png)

![4-Bromo-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B12188233.png)
![(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12188241.png)
![{4-[(2-Methoxyethyl)amino]pteridin-2-yl}(2-pyridylmethyl)amine](/img/structure/B12188246.png)
![9-benzyl-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12188264.png)

![N-(2,5-dimethoxyphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12188270.png)
![5-methylsulfanyl-2-phenyl-4,5,6,7a-tetrahydro-3aH-[1,3]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B12188272.png)


![N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B12188289.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12188298.png)
